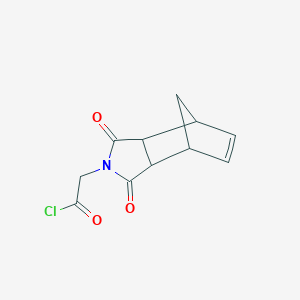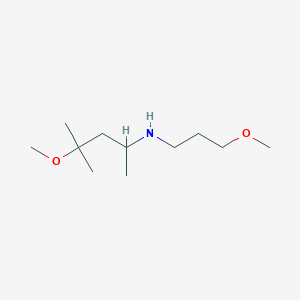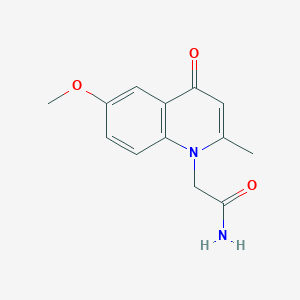
4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- is a complex organic compound known for its unique structural features and reactivity. This compound is characterized by a fused bicyclic system with a methano bridge, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- typically involves the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, often using a suitable alkene or alkyne.
Acetylation: The acetyl chloride group is introduced through a reaction with acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and acetylation reactions in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl chloride group can be substituted with various nucleophiles, including amines and alcohols, to form amides and esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use in the study of enzyme inhibition due to its reactive acetyl chloride group.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary molecular target is the carbonyl carbon of the acetyl chloride group, which undergoes nucleophilic attack by amines, alcohols, or other nucleophiles.
Pathways: The compound can participate in pathways leading to the formation of amides, esters, and other derivatives.
Comparación Con Compuestos Similares
4,7-Methano-2H-isoindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
4,7-Methano-2H-isoindole-2-methyl ester: Contains a methyl ester group instead of an acetyl chloride group.
Uniqueness:
Reactivity: The presence of the acetyl chloride group makes 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- more reactive compared to its carboxylic acid and ester counterparts.
Applications: Its unique reactivity profile allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
26749-94-0 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl chloride |
InChI |
InChI=1S/C11H10ClNO3/c12-7(14)4-13-10(15)8-5-1-2-6(3-5)9(8)11(13)16/h1-2,5-6,8-9H,3-4H2 |
Clave InChI |
HBZZHGGFHBUUOE-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)



![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)



![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)




